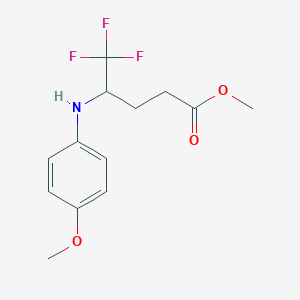![molecular formula C15H20N2O3 B13932145 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific signaling pathways .
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolopyridine core followed by functionalization at specific positions to introduce the 1-(4-methoxybutyl) and ethyl ester groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to enhance productivity and reduce costs .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential to modulate biological pathways, particularly those involved in cell proliferation and apoptosis.
Medicine: It is investigated for its potential as a therapeutic agent, especially in cancer treatment, due to its ability to inhibit fibroblast growth factor receptors (FGFRs).
Mécanisme D'action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell growth, differentiation, and survival. By binding to these receptors, the compound can block the signaling pathways that promote tumor growth and progression. This inhibition can lead to reduced cell proliferation, increased apoptosis, and decreased migration and invasion of cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolopyridine derivatives that also target FGFRs. Some examples are:
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxyphenyl)-, ethyl ester
Compared to these compounds, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester may exhibit unique properties due to the specific functional groups attached to its core structure. These differences can influence its binding affinity, selectivity, and overall biological activity .
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
ethyl 1-(4-methoxybutyl)pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-15(18)13-11-12-7-6-8-16-14(12)17(13)9-4-5-10-19-2/h6-8,11H,3-5,9-10H2,1-2H3 |
Clé InChI |
ZQINEFNTXXJVMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1CCCCOC)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


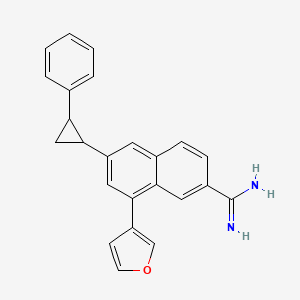

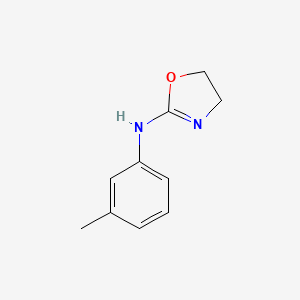
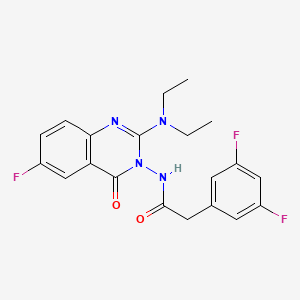
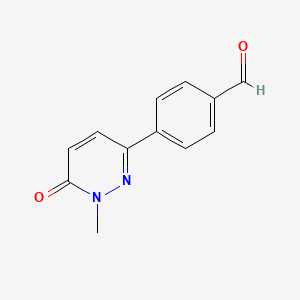
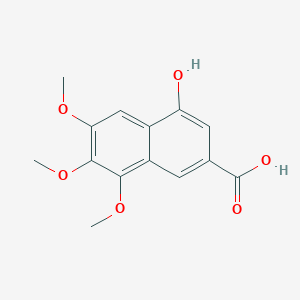
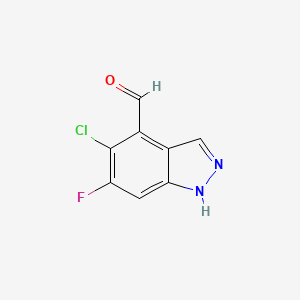
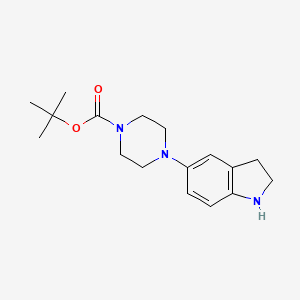

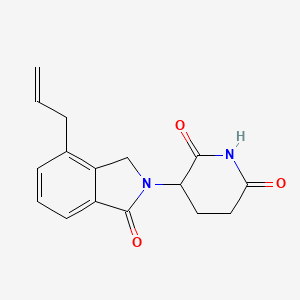
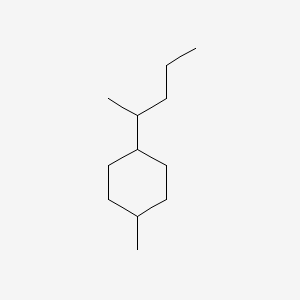
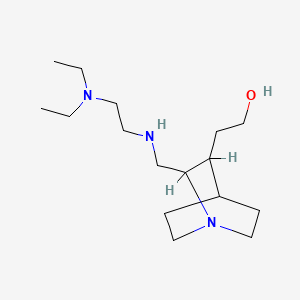
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)
